1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Overview
Description
The compound “1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is attached to a carboxylic acid group, and a 1,2,3-triazole ring, which is another common structure in medicinal chemistry . The 1,2,3-triazole ring is further substituted with a 2-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring, a 1,2,3-triazole ring, and a 2-fluorophenyl group. The piperidine ring contributes to the three-dimensional structure of the molecule, while the 1,2,3-triazole ring and the 2-fluorophenyl group could potentially participate in various interactions with biological targets .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The 1,2,3-triazole ring could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the fluorine atom could potentially affect its lipophilicity and reactivity .Scientific Research Applications
Cancer Treatment
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid has been identified as a component in the synthesis of Aurora kinase inhibitors, which are significant in the treatment of cancer. These compounds, by inhibiting Aurora A, show promise in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
This compound has been utilized in the synthesis of novel analogues with significant antibacterial activity. Triazole analogues of Piperazine, derived from this acid, have shown efficacy against human pathogenic bacteria like Escherichia coli and Klebseilla pneumoniae (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Antimicrobial and Antifungal Activity
The 1,2,4-triazole derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potential as active molecules against a range of microbial and fungal strains, indicating their relevance in developing new antimicrobial agents (B. Kariuki, H. Mohamed, B. F. Abdel-Wahab, G. El‐Hiti, 2022).
Neuropharmacological Agents
Compounds derived from this acid have shown promise as neuropharmacological agents, particularly as selective alpha(1) adrenoceptor antagonists. This implies their potential application in central nervous system (CNS) disorders and highlights their role in the development of new CNS-active compounds (T. Balle, J. Perregaard, M. T. Ramirez, A. K. Larsen, K. Søby, T. Liljefors, K. Andersen, 2003).
PET Imaging and Brain Research
A derivative of this compound, [(11)C]MFTC, has been developed as a PET tracer for imaging fatty acid amide hydrolase in rat and monkey brains. This indicates its utility in neuroscience research, particularly in understanding brain functions and disorders (K. Kumata, Joji Yui, A. Hatori, J. Maeda, Lin Xie, M. Ogawa, Tomoteru Yamasaki, Yuji Nagai, Yoko Shimoda, Masayuki Fujinaga, K. Kawamura, Ming-Rong Zhang, 2015).
Crystallography and Molecular Structure Analysis
Research has been conducted on the synthesis and structural characterization of derivatives of this compound. The study of their intermolecular interactions and molecular packing provides insights into the structural aspects of these compounds, aiding in the design of more effective drugs (R. Shukla, T. Mohan, B. Vishalakshi, D. Chopra, 2017).
Future Directions
The compound “1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid” could potentially be explored for various applications in medicinal chemistry, given its structural features. Future research could focus on investigating its biological activity, optimizing its synthesis, and studying its mechanism of action .
properties
IUPAC Name |
1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-3-1-2-4-14(13)20-12(9-17-18-20)10-19-7-5-11(6-8-19)15(21)22/h1-4,9,11H,5-8,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJZFAUERUTQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=NN2C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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